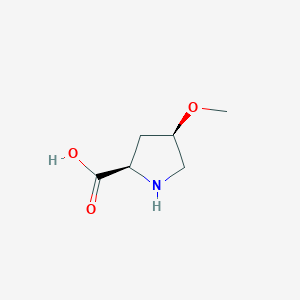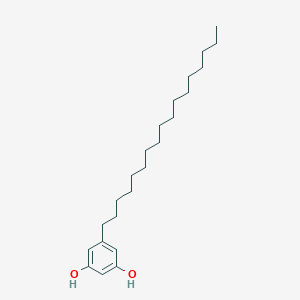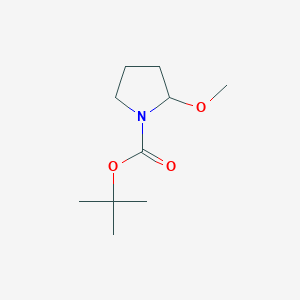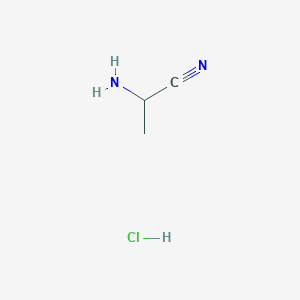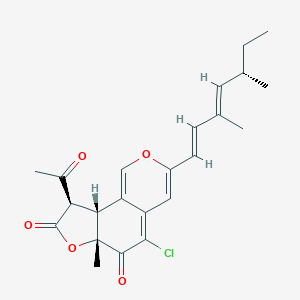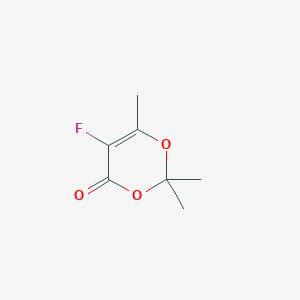
5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one (FTDO) is a chemical compound that has gained significant attention in scientific research due to its unique properties. FTDO is a heterocyclic compound that contains a fluorine atom, which makes it a useful tool in various research applications.
Mechanism Of Action
The mechanism of action of 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one is not fully understood. However, it is known to react with various nucleophiles, including amino acids, nucleotides, and proteins. 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has been shown to react with cysteine residues in proteins, leading to the formation of covalent adducts. This reaction can lead to changes in protein structure and function, which may have implications in disease states.
Biochemical And Physiological Effects
5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. In addition, 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Advantages And Limitations For Lab Experiments
5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has several advantages for lab experiments. It is a potent electrophile and can react with various nucleophiles, making it useful in the synthesis of various compounds. It is also a useful tool for studying protein structure and function. However, 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has some limitations. It is a highly reactive compound and can react with various nucleophiles, including water and other solvents. This can lead to difficulties in handling and storage. In addition, 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one can be toxic and should be handled with care.
Future Directions
There are several future directions for research on 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one. One area of interest is the development of new synthetic methods for 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one and its derivatives. Another area of interest is the study of the mechanism of action of 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one and its effects on protein structure and function. Additionally, the potential therapeutic applications of 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one in various disease states, including cancer and neurodegenerative diseases, should be explored.
Synthesis Methods
5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one can be synthesized using a variety of methods, including the reaction of 5-fluoro-2,2,6-trimethyl-4H-1,3-dioxin with a suitable oxidizing agent. One common synthesis method involves the oxidation of 5-fluoro-2,2,6-trimethyl-4H-1,3-dioxin using potassium permanganate. Other methods include the use of hydrogen peroxide or sodium hypochlorite.
Scientific Research Applications
5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has been extensively used in scientific research due to its unique properties. It is a potent electrophile and can react with various nucleophiles, making it useful in the synthesis of various compounds. 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has been used in the synthesis of various heterocyclic compounds, including pyrazoles, pyridazines, and pyrimidines. It has also been used in the synthesis of natural products, such as lactones and terpenoids.
properties
CAS RN |
144765-15-1 |
|---|---|
Product Name |
5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one |
Molecular Formula |
C7H9FO3 |
Molecular Weight |
160.14 g/mol |
IUPAC Name |
5-fluoro-2,2,6-trimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C7H9FO3/c1-4-5(8)6(9)11-7(2,3)10-4/h1-3H3 |
InChI Key |
CANIOFNSHIKRBE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC(O1)(C)C)F |
Canonical SMILES |
CC1=C(C(=O)OC(O1)(C)C)F |
synonyms |
4H-1,3-Dioxin-4-one,5-fluoro-2,2,6-trimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



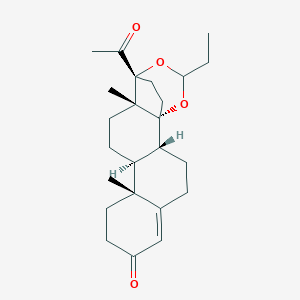
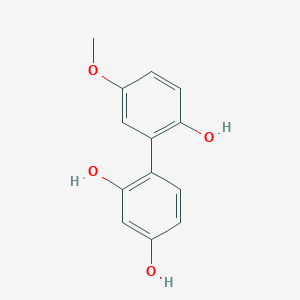
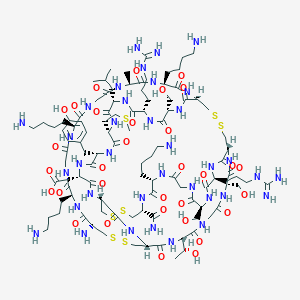

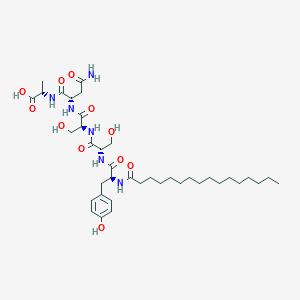
![[(2R,3R,4S,5R)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B122069.png)

![(5E)-5-[(3As,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B122072.png)
